4-Methylbenzenesulfonate;[(2S)-4-methylsulfanyl-1-oxo-1-prop-2-enoxybutan-2-yl]azanium
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Overview
Description
4-Methylbenzenesulfonate;[(2S)-4-methylsulfanyl-1-oxo-1-prop-2-enoxybutan-2-yl]azanium is a complex organic compound with a unique structure that combines a sulfonate group with a methylsulfanyl and an azanium moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylbenzenesulfonate;[(2S)-4-methylsulfanyl-1-oxo-1-prop-2-enoxybutan-2-yl]azanium typically involves multiple steps. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with a suitable amine to form the sulfonamide intermediate. This intermediate is then reacted with a thiol to introduce the methylsulfanyl group. The final step involves the esterification of the carboxylic acid with an alcohol under acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-Methylbenzenesulfonate;[(2S)-4-methylsulfanyl-1-oxo-1-prop-2-enoxybutan-2-yl]azanium can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonate group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, alkoxides, and other nucleophiles.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methylbenzenesulfonate;[(2S)-4-methylsulfanyl-1-oxo-1-prop-2-enoxybutan-2-yl]azanium has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonate esters.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-Methylbenzenesulfonate;[(2S)-4-methylsulfanyl-1-oxo-1-prop-2-enoxybutan-2-yl]azanium involves its interaction with molecular targets such as enzymes and proteins. The sulfonate group can form strong ionic interactions with positively charged residues, while the methylsulfanyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzenesulfonamide: Similar structure but lacks the methylsulfanyl and azanium groups.
4-Methylbenzenesulfonyl chloride: Precursor in the synthesis of the compound but lacks the additional functional groups.
4-Methylbenzenesulfonothioate: Contains a thioester group instead of the methylsulfanyl group.
Uniqueness
4-Methylbenzenesulfonate;[(2S)-4-methylsulfanyl-1-oxo-1-prop-2-enoxybutan-2-yl]azanium is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the methylsulfanyl group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-methylbenzenesulfonate;[(2S)-4-methylsulfanyl-1-oxo-1-prop-2-enoxybutan-2-yl]azanium |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2S.C7H8O3S/c1-3-5-11-8(10)7(9)4-6-12-2;1-6-2-4-7(5-3-6)11(8,9)10/h3,7H,1,4-6,9H2,2H3;2-5H,1H3,(H,8,9,10)/t7-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBJFDYRGTDWIKF-FJXQXJEOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CSCCC(C(=O)OCC=C)[NH3+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CSCC[C@@H](C(=O)OCC=C)[NH3+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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